2-(methylamino)-2-(naphthalen-1-yl)acetonitrile
CAS No.: 69243-82-9
Cat. No.: VC11642907
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69243-82-9 |
|---|---|
| Molecular Formula | C13H12N2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 2-(methylamino)-2-naphthalen-1-ylacetonitrile |
| Standard InChI | InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3 |
| Standard InChI Key | BRNHFUNFIKDOHW-UHFFFAOYSA-N |
| SMILES | CNC(C#N)C1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CNC(C#N)C1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Key Structural Features:
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Naphthalen-1-yl moiety: A fused bicyclic aromatic system providing structural rigidity and lipophilicity .
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Nitrile group: Enhances polarity and serves as a reactive handle for further chemical modifications .
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Methylamino substituent: Introduces basicity and potential hydrogen-bonding capacity .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
Synthetic Pathways and Optimization
Willgerodt-Kindler Reaction for Precursor Synthesis
The synthesis of naphthalene-based nitriles often begins with the Willgerodt-Kindler reaction, which converts ketones to amides or nitriles. For example, 2′-acetonaphthone undergoes sulfur-mediated rearrangement to yield 2-naphthylacetic acid derivatives, which are subsequently halogenated and dehydrated to nitriles .
Key Steps in Analog Synthesis (Adapted from Patent US20220009880 ):
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Willgerodt Reaction:
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2′-Acetonaphthone + sulfur → Thioamide intermediate.
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Hydrolysis to 2-naphthylacetic acid.
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Halogenation:
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2-Naphthylacetic acid + PCl₅ → Acid chloride.
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Nitrile Formation:
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Reaction with sulfamide (NH₂SO₂NH₂) in organic solvents (e.g., toluene) at 80–180°C.
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For 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile, introducing the methylamino group would require:
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Amination: Nucleophilic substitution of a halogenated intermediate with methylamine.
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Purification: Chromatography or recrystallization to achieve >95% purity .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the naphthalen-1-yl position demands careful control of reaction conditions .
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Byproduct Formation: Common impurities include naphthalene dimers and dehydration byproducts, necessitating rigorous HPLC analysis .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediate
Nitrile derivatives of naphthalene are pivotal in drug discovery:
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Anticancer Agents: Nitriles act as Michael acceptors, inhibiting cysteine proteases .
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Neurological Drugs: Methylamino groups enhance blood-brain barrier permeability .
Material Science Applications
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Liquid Crystals: Aromatic nitriles contribute to mesogenic properties in display technologies .
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Polymer Additives: Improve thermal stability in polyesters and polyamides .
Toxicological and Environmental Considerations
Acute Toxicity (Extrapolated from Naphthalene Derivatives )
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Inhalation: Potential respiratory irritation (LOAEL: 1.5 ppm in rodents).
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Oral Exposure: Hepatotoxicity observed in rats at ≥100 mg/kg/day.
Environmental Persistence
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Biodegradation: Limited data; expected persistence due to aromatic stability.
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Bioaccumulation: High logP suggests potential accumulation in adipose tissue .
Analytical Methods for Characterization
Chromatographic Techniques
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HPLC: C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .
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GC-MS: Electron ionization mode for fragmentation patterns .
Spectroscopic Data
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